5-Bromoimidazo[1,2-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromoimidazo[1,2-a]pyrazine involves the condensation of α-halogenocarbonyl compounds and aminopyrazines. Various derivatives of imidazo[1,2-a]pyrazine have been synthesized, demonstrating a broad spectrum of biological activities. Notably, a process based on the Groebke–Blackburn–Bienaymé multicomponent reaction facilitates the efficient preparation of 3-Aminoimidazo[1,2-a]pyrazine derivatives, highlighting the versatility and significance of this scaffold in drug development (Sablayrolles et al., 1984); (Baenziger, Durantie, & Mathes, 2017).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various synthetic and analytical techniques, including X-ray crystallography. Such studies provide crucial insights into the compound's conformation and reactivity, underpinning the development of novel compounds with enhanced biological activities (Adib et al., 2008).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, reflecting its reactivity and potential as a building block for more complex structures. For instance, its ability to undergo cyclization reactions and engage in phosphodiesterase-inhibiting properties showcases its chemical versatility (Sablayrolles et al., 1984).
Scientific Research Applications
Biological Activities and Synthesis :
- Imidazo[1,2-a]pyrazine derivatives exhibit various biological activities. For instance, 5-bromoimidazo[1,2-a]pyrazine demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. It also showed positive chronotropic and inotropic properties on isolated atria, associated with an increase in the cyclic AMP tissue concentration (Sablayrolles et al., 1984).
Chemiluminescent Properties :
- A study on the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, prepared from 2-amino-3,5-dibromopyrazine, revealed their potential for chemiluminescence. This could have implications in bioconjugation and other biological applications (Adamczyk et al., 2003).
Antimicrobial Activity :
- N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized under microwave irradiation conditions exhibited promising antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Jyothi & Madhavi, 2019).
Catalyst-Free Synthesis in Green Solvent :
- A catalyst-free heteroannulation reaction for imidazo[1,2-a]pyrazines was developed using green solvent under microwave irradiation. This method is environmentally friendly and helps in expanding molecular diversity. The synthesized derivatives also demonstrated anti-inflammatory and antimicrobial activities (Rao et al., 2018).
Photovoltaic Applications :
- Thieno[3,4-b]pyrazine-based monomers, similar in structure to imidazo[1,2-a]pyrazines, were synthesized and copolymerized to create donor−acceptor copolymers for application in photovoltaic devices. These developments underscore the potential of imidazo[1,2-a]pyrazine derivatives in energy-related applications (Zhou et al., 2010).
Antiviral Drug Discovery :
- Imidazo[1,2-a]pyrazines, along with other heterocyclic compounds, were discussed in a review focusing on their potential in antiviral drug discovery. This indicates the significance of these compounds in developing new antiviral therapies (De Clercq, 2009).
Anti-Diabetic Potential :
- Studies on benzimidazole-pyrazoline hybrid molecules, which incorporate elements of imidazo[1,2-a]pyrazine, revealed their potential as α-glucosidase inhibitors, suggesting a role in anti-diabetic treatments (Ibraheem et al., 2020).
Organic Synthesis and Drug Development :
- Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development, with a wide range of synthetic methods and biological activities. This highlights its multifarious applications in the pharmaceutical industry (Goel et al., 2015).
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyrazine primarily targets phosphodiesterase and beta-adrenergic receptors . These targets play a crucial role in various biological processes. Phosphodiesterase is involved in breaking down cyclic nucleotides, while beta-adrenergic receptors are part of the sympathetic nervous system and are activated by epinephrine and norepinephrine.
Mode of Action
The compound interacts with its targets by inhibiting their function . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic nucleotides, leading to an increase in their levels. The inhibition of beta-adrenergic receptors can lead to various physiological changes, including relaxation of smooth muscle in the airways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of this compound’s action is the modulation of the activity of its target proteins, leading to changes at the molecular and cellular levels. For example, the inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, affecting various cellular processes. The inhibition of beta-adrenergic receptors can lead to relaxation of smooth muscle in the airways, showing antibronchospastic activity in vitro .
Safety and Hazards
5-Bromoimidazo[1,2-a]pyrazine is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of phosphodiesterase and beta-adrenergic receptors . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase, an enzyme responsible for breaking down cyclic nucleotides, thereby affecting signal transduction pathways. Additionally, this compound interacts with beta-adrenergic receptors, which are involved in the regulation of heart rate and muscle relaxation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits antibronchospastic activity in vitro, indicating its potential in respiratory therapies . Furthermore, its interaction with phosphodiesterase and beta-adrenergic receptors suggests its role in regulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits phosphodiesterase by binding to its active site, preventing the breakdown of cyclic nucleotides. This inhibition leads to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes. Additionally, this compound modulates beta-adrenergic receptors, affecting their signaling pathways and influencing physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibronchospastic activity. At higher doses, it may cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Identifying these localization signals and understanding their impact on the compound’s function can provide insights into its therapeutic applications .
properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOIGNRRWFGLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236499 | |
Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87597-26-0 | |
Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087597260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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